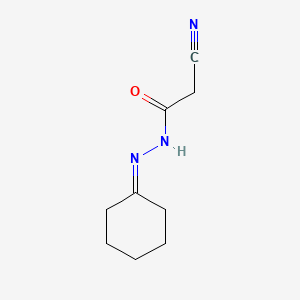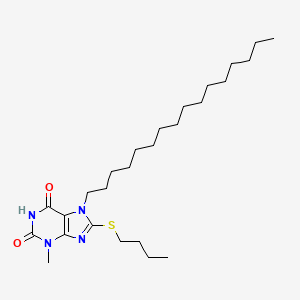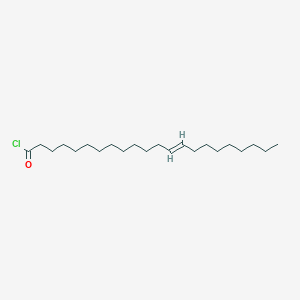
2-cyano-N'-cyclohexylideneacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N’-cyclohexylideneacetohydrazide is an organic compound with the molecular formula C9H13N3O. It is a derivative of cyanoacetohydrazide and is characterized by the presence of a cyano group (–CN) and a cyclohexylidene group attached to the acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-cyclohexylideneacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with cyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of acid catalysts such as hydrochloric acid or sulfuric acid.
Cyclization Reactions: Often require heating and the presence of a base such as sodium ethoxide.
Substitution Reactions: Commonly involve nucleophiles such as amines or thiols.
Major Products Formed
Hydrazones: Formed through condensation with aldehydes or ketones.
Heterocyclic Compounds: Formed through cyclization reactions, including pyrazoles and triazines.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N’-cyclohexylideneacetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-cyano-N’-cyclohexylideneacetohydrazide involves its ability to act as a nucleophile and participate in various condensation and cyclization reactions. The cyano group and the hydrazide moiety play crucial roles in its reactivity. The compound can form stable intermediates that facilitate the formation of heterocyclic structures, which are often the active components in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanoacetohydrazide: A simpler derivative without the cyclohexylidene group.
N’-Cyclohexylideneacetohydrazide: Lacks the cyano group.
2-Cyanoacetohydrazide: Contains the cyano group but lacks the cyclohexylidene group.
Uniqueness
2-Cyano-N’-cyclohexylideneacetohydrazide is unique due to the presence of both the cyano and cyclohexylidene groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in the synthesis of complex heterocyclic compounds .
Eigenschaften
CAS-Nummer |
4974-50-9 |
|---|---|
Molekularformel |
C9H13N3O |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-cyano-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C9H13N3O/c10-7-6-9(13)12-11-8-4-2-1-3-5-8/h1-6H2,(H,12,13) |
InChI-Schlüssel |
GCHAAJODJMDMDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC(=O)CC#N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid](/img/structure/B12000306.png)




![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)



![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B12000393.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)

